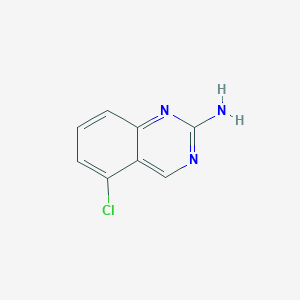

2-Amino-5-chloroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJGYORYWLHYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363167 | |

| Record name | 2-Amino-5-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190273-70-2 | |

| Record name | 2-Amino-5-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-5-chloroquinazoline discovery and synthesis

An In-Depth Technical Guide to the Discovery and Synthesis of 2-Amino-5-chloroquinazoline

Authored by a Senior Application Scientist

Abstract

The quinazoline core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Among its many derivatives, 2-Amino-5-chloroquinazoline has emerged as a particularly valuable building block in the synthesis of targeted therapeutics, most notably kinase inhibitors. This technical guide provides a comprehensive overview of 2-Amino-5-chloroquinazoline, detailing its discovery, key physicochemical properties, and the principal synthetic routes developed for its preparation. We will explore the underlying chemical principles that dictate these synthetic strategies, provide detailed experimental protocols, and discuss the compound's critical role in modern drug development.

Introduction: The Significance of a Privileged Scaffold

The amino-quinazoline scaffold is a recurring motif in numerous therapeutic agents, demonstrating a remarkable range of pharmacological activities including anticancer, antihypertensive, anti-inflammatory, and antiviral properties.[1][2] The therapeutic value of this class was firmly established with the approval of drugs like the antihypertensive agent Prazosin and later, a wave of kinase inhibitors beginning with Gefitinib in 2003 for non-small cell lung cancer.[1][2]

2-Amino-5-chloroquinazoline (CAS No: 190273-70-2) represents a key intermediate within this chemical space.[3][4] Its structure, featuring a reactive amino group at the C2 position and a chlorine atom at the C5 position, provides two strategic points for chemical modification. This dual functionality allows for the systematic construction of extensive compound libraries, enabling chemists to fine-tune molecular properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The chlorine substituent, in particular, has been noted in structure-activity relationship (SAR) studies to positively influence the biological activity of some quinazolinone systems.[5]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN₃ | |

| Molecular Weight | 179.61 g/mol | |

| Appearance | Solid | |

| CAS Number | 190273-70-2 | [3] |

| SMILES | Nc1ncc2c(Cl)cccc2n1 | |

| InChI Key | NUJGYORYWLHYGS-UHFFFAOYSA-N |

Core Synthetic Strategies: Pathways to the Quinazoline Core

The synthesis of the 2-aminoquinazoline scaffold is well-documented, with several robust methods available to researchers. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. The most prevalent strategies start from readily available anthranilic acid or 2-aminobenzonitrile derivatives.

Route 1: Synthesis from Anthranilic Acid Derivatives

This is a classic and widely employed approach that proceeds through a quinazolin-4(3H)-one intermediate. The logic behind this multi-step sequence is the controlled and sequential formation of the pyrimidine ring onto the benzene scaffold provided by the anthranilic acid.

Causality of Experimental Choices:

-

Step 1 (Cyclization): 2-Amino-5-chlorobenzoic acid is cyclized using a C1 source like formamide. Formamide serves as both the reagent to introduce the future C2 and N3 atoms of the quinazoline ring and as the solvent.[1][6] This is an application of the Niementowski quinazoline synthesis.

-

Step 2 (Chlorination): The resulting 6-chloroquinazolin-4(3H)-one is then chlorinated at the C4 position. Reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) are used to convert the C4-keto group into a more reactive C4-chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr).[1][7]

-

Step 3 (Amination): The final step involves the introduction of the C2-amino group. This step is often more complex and can be achieved through various methods, sometimes involving protection/deprotection or rearrangement sequences. A more direct approach involves using precursors that already contain the nitrogen functionality for the 2-position. For the specific target of 2-Amino-5-chloroquinazoline, a more direct route from a different starting material is often preferred. However, this general pathway is fundamental for many 2,4-disubstituted quinazolines.

Workflow: Synthesis via Quinazolinone Intermediate

Caption: General synthesis of quinazolines from anthranilic acid.

Route 2: Synthesis from 2-Aminobenzonitrile Derivatives

This is arguably the most efficient and direct method for preparing 2-aminoquinazolines. The nitrile group of the starting material provides a reactive electrophilic carbon that readily participates in cyclization reactions.

Causality of Experimental Choices:

-

Annulation Reaction: The core of this strategy is the reaction of a substituted 2-aminobenzonitrile with a molecule that can provide the remaining atoms for the pyrimidine ring. A common and effective method is the acid-mediated [4+2] annulation with N-substituted cyanamides or reaction with guanidine.[1][8]

-

Mechanism: The reaction is typically initiated by the activation of the cyanamide by an acid. The amino group of the 2-aminobenzonitrile then attacks the activated cyanamide, forming an amidine intermediate. This is followed by an intramolecular cyclization where the nitrogen of the intermediate attacks the carbon of the benzonitrile group, leading to the formation of the quinazoline ring system after tautomerization.[8]

Experimental Protocol: Acid-Mediated Annulation of 2-Amino-5-chlorobenzonitrile

-

Reaction Setup: To a solution of 2-Amino-5-chlorobenzonitrile (1.0 mmol) and an appropriate N-substituted cyanamide (1.2 mmol) in a suitable solvent like 1,4-dioxane or HFIP (5.0 mL) in a sealed tube, add a strong acid catalyst such as hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol).[8][9]

-

Heating: Heat the reaction mixture at a temperature ranging from 70 °C to 100 °C for 1-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[8][9]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-chloroquinazoline derivative.

Workflow: Synthesis from 2-Aminobenzonitrile

Caption: Key steps in the synthesis from 2-aminobenzonitrile.

Reactivity and Applications in Drug Discovery

The utility of 2-Amino-5-chloroquinazoline as a synthetic intermediate stems from its inherent reactivity, which allows for diversification at multiple positions.

-

N-Arylation/Alkylation: The amino group at the C2 position can be readily functionalized through reactions like Buchwald-Hartwig amination or other cross-coupling reactions, allowing for the introduction of various aryl or alkyl substituents.[1]

-

SNAr at C4 (if present): While the target molecule itself does not have a C4 leaving group, many synthetic strategies produce a 4-chloro-2-aminoquinazoline intermediate. The C4-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAr) by amines, a key reaction in the synthesis of many kinase inhibitors like Gefitinib.[7][10]

Case Study: A Scaffold for Kinase Inhibitors

The 2-aminoquinazoline scaffold is central to the design of numerous kinase inhibitors. The nitrogen atoms at positions 1 and 3 often act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The substituent at the C2 position can be modified to target specific subpockets within the enzyme, thereby conferring selectivity.

Example Application in Drug Scaffolds

Caption: Role of the core scaffold in developing therapeutics.

The discovery of 2-aminoquinazoline derivatives as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5) further highlights the scaffold's versatility.[11] These findings open avenues for developing treatments for neurological conditions like L-DOPA induced dyskinesia.[11]

Conclusion

2-Amino-5-chloroquinazoline is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its robust and versatile synthesis, coupled with its strategic functional handles, has solidified its status as a privileged scaffold in drug discovery. The synthetic methods detailed herein, particularly the efficient annulation of 2-aminobenzonitriles, provide reliable pathways for accessing this key intermediate. As researchers continue to explore the vast chemical space around the quinazoline core, this compound will undoubtedly play a central role in the development of the next generation of targeted therapies for a wide range of human diseases.[1]

References

- 2-amino-5-chloroquinazoline AldrichCPR - Sigma-Aldrich. (n.d.).

- 2-Amino-5-chloroquinazoline | 190273-70-2. (n.d.). ChemicalBook.

- Franco, G. C., et al. (2024). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO.

- Qin, Y., et al. (2019). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI.

- How is 2-Amino-5-chlorobenzoic acid applied and prepared in drug synthesis? (n.d.). Guidechem.

- Barros, F. W. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.

- Synthesis of quinazolinones from reaction of formamide with anthranilic acids. (n.d.).

- 2-AMINO-5-CHLOROQUINAZOLINE. (n.d.). 2a biotech.

- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate.

- Synthesis of Quinazoline Derivatives from 2-Amino-4-iodobenzonitrile. (n.d.). Benchchem.

- Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.

- Franco, G. C., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate.

- Discovery, synthesis, and structure-activity relationships of 2-aminoquinazoline derivatives as a novel class of metabotropic glutamate receptor 5 negative allosteric modulators. (2013). PubMed.

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-5-chloroquinazoline | 190273-70-2 [chemicalbook.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery, synthesis, and structure-activity relationships of 2-aminoquinazoline derivatives as a novel class of metabotropic glutamate receptor 5 negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Quinazoline Scaffold as a Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Biological Profile of Amino-Quinazoline Derivatives

The amino-quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] This bicyclic heterocyclic system, composed of a benzene ring fused to a pyrimidine ring, serves as a versatile framework for the design of potent and selective therapeutic agents.[3] Initially gaining prominence with the development of α1-adrenoceptor antagonists like prazosin for hypertension, the therapeutic value of amino-quinazoline derivatives has expanded dramatically over the past three decades.[1][2]

The major breakthrough that solidified the importance of this scaffold was the discovery of its potent kinase inhibitory activity. This led to the approval of gefitinib by the U.S. Food and Drug Administration (FDA) in 2003 for non-small cell lung cancer, heralding a new era of targeted cancer therapy.[1][2] Since then, a multitude of amino-quinazoline-based drugs have entered the market, including erlotinib, lapatinib, and afatinib, primarily for various cancers.[4][5][6] Their success stems from the scaffold's ideal geometry for fitting into the ATP-binding pocket of various protein kinases.[7]

Beyond oncology, the pleiotropic pharmacological profile of these derivatives is extensive, with research demonstrating significant potential in developing anti-inflammatory, antimicrobial, antiviral, antiparasitic, and neuroprotective agents.[1][2] This guide provides a comprehensive technical overview of the biological profile of amino-quinazoline derivatives, detailing their primary mechanisms of action, key therapeutic applications, and the robust experimental methodologies required for their evaluation.

Part 1: The Core Mechanism of Action - Protein Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Amino-quinazoline derivatives have been overwhelmingly successful as kinase inhibitors, primarily targeting the ATP-binding site to block downstream signaling.[4][8][9]

Targeting Receptor Tyrosine Kinases (RTKs)

The most well-characterized mechanism for this class of compounds is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) family.[3][7]

-

EGFR and HER2 Inhibition: EGFR and HER2 (ErbB2) are key drivers of cell proliferation, survival, and migration. In many cancers (e.g., lung, breast, colon), these receptors are overexpressed or mutated, leading to uncontrolled signaling.[1][4] Marketed drugs like gefitinib and erlotinib are potent, reversible inhibitors that compete with ATP at the catalytic domain of EGFR.[5][9] Others, like afatinib and dacomitinib, are irreversible inhibitors that form a covalent bond with a cysteine residue in the active site, leading to prolonged target suppression.[1] The 4-anilinoquinazoline core is a classic pharmacophore for EGFR inhibition.[7] The nitrogen at position 1 of the quinazoline ring typically forms a crucial hydrogen bond with the hinge region of the kinase domain (specifically with the backbone NH of Met793 in EGFR), anchoring the molecule in the ATP pocket.[9]

-

VEGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) are pivotal in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[10] Several amino-quinazoline derivatives, such as vandetanib, are multi-target inhibitors that potently block VEGFR signaling in addition to EGFR, providing a dual mechanism for halting cancer progression.[10][11]

The inhibition of these RTKs blocks downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are central to cell growth and survival.[12]

Caption: EGFR signaling pathway and its inhibition by amino-quinazoline derivatives.

Other Kinase Targets

The versatility of the scaffold allows it to be modified to target other kinases:

-

ERK1/2: Novel 2-amino-7-amide quinazoline derivatives have been developed as potent and orally bioavailable inhibitors of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), which are key components of the MAPK pathway.[13]

-

Lck: The lymphocyte-specific kinase (Lck), a cytoplasmic tyrosine kinase crucial for T-cell activation, is a target for treating autoimmune and inflammatory diseases. Optimized aminoquinazolines show potent Lck inhibition and in vivo anti-inflammatory activity.[14]

-

PI3K: 4-morpholine-quinazoline derivatives have been designed as potent inhibitors of Phosphoinositide 3-kinase (PI3K), another critical node in cancer signaling.[5]

Part 2: Diverse Therapeutic Applications

While oncology remains the dominant application, the biological activity of amino-quinazoline derivatives extends to a wide array of therapeutic areas.

Anticancer Activity

The primary application is in cancer therapy, with mechanisms extending beyond RTK inhibition.[5][15]

-

Tubulin Polymerization Inhibition: Some quinazolinone-amino acid hybrids act as dual inhibitors, targeting both EGFR and tubulin polymerization, a mechanism used by classic chemotherapy drugs to halt cell division.[3]

-

PARP Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in DNA repair. Quinazoline-2,4(1H,3H)-dione derivatives have been synthesized as potent PARP-1 inhibitors, a promising strategy for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[5][16]

-

DHFR Inhibition: Dihydrofolate reductase (DHFR) is a target for antifolate drugs. Certain quinazoline derivatives act as DHFR inhibitors, disrupting the synthesis of nucleotides and thereby halting cell proliferation.[16]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases. Amino-quinazoline derivatives have shown promise by modulating key inflammatory pathways.

-

Cytokine Inhibition: Certain 4-amino quinazoline derivatives can suppress the release of pro-inflammatory cytokines like TNF-α and IL-6 from macrophages stimulated by lipopolysaccharides (LPS), suggesting their potential use in conditions like acute lung injury.[17]

-

Lck Inhibition: As mentioned, by inhibiting Lck, these compounds can temper T-cell-mediated immune responses, making them candidates for autoimmune disorders.[14]

Antimicrobial and Antiparasitic Activity

The scaffold has been explored for infectious diseases.

-

Antibacterial: Derivatives have been investigated against resistant bacteria like M. tuberculosis and S. aureus.[2] Some function as efflux pump inhibitors, restoring the efficacy of conventional antibiotics against resistant strains.[18]

-

Antifungal: Various derivatives have demonstrated strong antifungal activity against pathogens like Fusarium moniliforme.[15]

-

Antiparasitic: Compounds have shown efficacy against parasites like Leishmania mexicana and Plasmodium berghei in murine models.[1]

CNS and Other Activities

-

Monoamine Oxidase (MAO) Inhibition: Quinazolinone amino acid derivatives have been evaluated as potent and selective inhibitors of MAO-A, an enzyme involved in neurotransmitter metabolism, indicating potential for treating depression and neurodegenerative disorders.[19]

-

Anti-Alzheimer's Disease: By inhibiting acetylcholinesterase (AChE), certain quinazoline-triazole hybrids can increase acetylcholine levels, a therapeutic strategy for Alzheimer's disease.[1]

Part 3: A Guide to Experimental Evaluation

A rigorous and systematic evaluation is critical to characterizing the biological profile of novel amino-quinazoline derivatives. The process typically flows from high-throughput in vitro screening to more complex cell-based assays, and finally to validation in in vivo models for the most promising candidates.

Caption: General experimental workflow for screening amino-quinazoline derivatives.

In Vitro Evaluation Protocols

-

Principle: This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. The amount of ADP produced is proportional to kinase activity and can be measured using a luminescence-based system.

-

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human EGFR kinase, a suitable poly-peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test amino-quinazoline derivative (typically in a serial dilution).

-

Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

-

Initiation & Incubation: Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that converts the ADP generated into a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).

-

-

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[20][21]

-

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.[22]

-

Compound Treatment: Treat the cells with various concentrations of the amino-quinazoline derivative (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ or IC₅₀ value.

-

In Vivo Evaluation Protocol

-

Principle: This model assesses the antitumor efficacy of a compound in a living organism by implanting human cancer cells into immunodeficient mice.[23]

-

Methodology:

-

Cell Culture and Implantation: Culture human cancer cells (e.g., NCI-H1975) in vitro. Harvest and inject a specific number of cells (e.g., 5 x 10⁶) subcutaneously into the flank of immunodeficient mice (e.g., female athymic nude mice).[23]

-

Tumor Growth and Grouping: Monitor the mice regularly until tumors reach a palpable volume (e.g., 100-150 mm³). Randomize the animals into treatment and control groups.

-

Compound Administration: Administer the test compound (e.g., via oral gavage) and a vehicle control daily for a set period (e.g., 21 days). A positive control drug (e.g., erlotinib) should be included.

-

Monitoring: Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²)/2.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage to determine the compound's efficacy.

-

Part 4: Data Summary and Structure-Activity Relationships (SAR)

The biological activity of amino-quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core.[9][16]

| Compound Class/Example | Target(s) | Assay | Activity (IC₅₀) | Reference |

| Gefitinib | EGFR | EGFR Kinase Assay | ~2-37 nM | [1] |

| Erlotinib | EGFR | EGFR Kinase Assay | ~2 nM | [1] |

| Lapatinib | EGFR, HER2 | HER2 Kinase Assay | 6.07 nM | [1] |

| Vandetanib | VEGFR-2, EGFR | VEGFR-2 Kinase Assay | 74 nM | [11] |

| Compound 23 (2-amino-7-amide) | ERK1, ERK2 | ERK1/2 Kinase Assay | 8.52 nM, 6.45 nM | [13] |

| Compound 109 (structure varies) | Leishmania mexicana | Antileishmanial Assay | LC₅₀ = 3.06 µM | [1] |

| Compound 15 (hydrazide) | MAO-A | MAO-A Inhibition | 2.1 x 10⁻⁹ M | [19] |

| Compound 2a (4-arylamino-6-furanyl) | EGFR (wild type) | EGFR Kinase Assay | 5.06 nM | [12] |

Key SAR Insights:

-

Position 4: A 4-anilino substitution is a classic feature for EGFR/HER2 inhibitors. The nature of the aniline substituent is critical for potency and selectivity.[7]

-

Positions 6 and 7: Small, electron-donating groups or solubilizing groups (like methoxy or morpholino-ethoxy) at these positions often enhance activity and improve pharmacokinetic properties.[9][10]

-

Position 2: Modifications at the 2-position can drastically alter the biological target, shifting activity from kinase inhibition to other targets like tubulin or PARP.[3][16]

Conclusion

Amino-quinazoline derivatives represent a remarkably successful and versatile class of compounds in drug discovery. Their "privileged" scaffold has proven to be an exceptional starting point for developing highly potent kinase inhibitors that have transformed cancer treatment. The continued exploration of this chemical space reveals a pleiotropic biological profile with significant potential to address a wide range of unmet medical needs, from inflammatory disorders to infectious diseases. The systematic application of the biochemical, cellular, and in vivo protocols outlined in this guide is essential for researchers and drug developers to fully characterize novel derivatives and unlock the next generation of amino-quinazoline-based therapeutics.

References

- Das, D., & Das, M. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72.

- Li, J., et al. (2025). Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. Journal of Medicinal Chemistry.

- Franco, C. H., et al. (2024). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO.

- Franco, C. H., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications.

- Various Authors. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Source details unavailable.

- Mahmoud, M., et al. (2015). Synthesis and evaluation of quinazoline amino acid derivatives as mono amine oxidase (MAO) inhibitors. Bioorganic & Medicinal Chemistry, 23(13), 3574-85.

- Das, D., & Das, M. (n.d.). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry.

- El-Sayed, N. N. E., et al. (2023).

- Wang, Y., et al. (n.d.).

- Various Authors. (n.d.). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Chemistry.

- Al-Rashood, S. T., et al. (n.d.).

- Agarwal, P., et al. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules.

- Zhang, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. European Journal of Medicinal Chemistry, 64, 494-515.

- Various Authors. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.

- Lipunova, G. N., et al. (2016).

- Various Authors. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Source details unavailable.

- Various Authors. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules.

- Various Authors. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry.

- Zhang, Y., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(7), 1599-1603.

- Al-Ostath, R. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules.

- Various Authors. (n.d.). In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs.

- Various Authors. (n.d.). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Nguyen, T. T. H., et al. (2020).

- Various Authors. (n.d.). In vitro cytotoxicity of the synthesized quinazolines.

- Various Authors. (n.d.). Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: synthesis, SAR, and in vivo anti-inflammatory activity. Journal of Medicinal Chemistry.

- Various Authors. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus.

- Various Authors. (2025).

- Various Authors. (n.d.). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Pharmaceuticals.

- Various Authors. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega.

- Various Authors. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports.

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 12. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: synthesis, SAR, and in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives as Anti-inflammatory Agents against Lipopolysaccharide-induced Acute Lung Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and evaluation of quinazoline amino acid derivatives as mono amine oxidase (MAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

The Ascendance of 2-Amino-5-chloroquinazoline: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The quinazoline core is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this esteemed family, the 2-amino-5-chloroquinazoline scaffold has emerged as a particularly privileged structure, offering a unique combination of synthetic accessibility and potent pharmacological effects. This technical guide provides an in-depth exploration of the 2-amino-5-chloroquinazoline core, from its fundamental synthetic routes to its critical role in the development of targeted therapeutics, with a particular focus on kinase inhibitors. We will delve into the nuanced structure-activity relationships that govern its biological function and provide detailed experimental protocols for its synthesis and derivatization, offering researchers and drug development professionals a comprehensive resource to leverage this powerful scaffold in their own discovery programs.

Introduction: The Quinazoline Nucleus and the Rise of a Privileged Scaffold

The quinazoline heterocycle, a fusion of a pyrimidine and a benzene ring, has long captured the attention of medicinal chemists. Its rigid, planar structure and the strategic placement of nitrogen atoms provide an ideal framework for interacting with a multitude of biological targets. This has led to the development of numerous approved drugs with a quinazoline core, treating a wide array of diseases from cancer to hypertension.[1]

The 2-amino-5-chloroquinazoline scaffold distinguishes itself through key substitutions that enhance its drug-like properties. The 2-amino group serves as a crucial hydrogen bond donor and a versatile synthetic handle for introducing a wide range of substituents, enabling fine-tuning of target affinity and selectivity. The 5-chloro substituent, a halogen atom, significantly influences the electronic properties of the quinazoline ring system and can participate in halogen bonding, a valuable interaction for enhancing binding affinity to protein targets. This strategic combination of functionalities has positioned 2-amino-5-chloroquinazoline as a go-to scaffold in the design of novel therapeutics, particularly in the realm of oncology.

Synthetic Strategies: Building the 2-Amino-5-chloroquinazoline Core

The construction of the 2-amino-5-chloroquinazoline scaffold can be approached through several synthetic routes, most commonly commencing from appropriately substituted anthranilic acid derivatives. The choice of synthetic pathway often depends on the desired scale, available starting materials, and the need for specific functional group tolerance.

Synthesis from 2-Amino-5-chlorobenzoic Acid

A prevalent and reliable method for the synthesis of the 2-amino-5-chloroquinazoline core begins with 2-amino-5-chlorobenzoic acid. This multi-step process involves the initial formation of a quinazolinone intermediate, followed by chlorination and subsequent amination.

Caption: General synthetic workflow for 2-amino-5-chloroquinazoline.

Experimental Protocol 1: Synthesis of 6-Chloroquinazolin-4(3H)-one

-

To a round-bottom flask, add 2-amino-5-chlorobenzoic acid (1 equivalent) and formamide (10-15 equivalents).

-

Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of a solid.

-

Add water to the flask and stir to break up the solid.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 6-chloroquinazolin-4(3H)-one.

Experimental Protocol 2: Synthesis of 2,4-Dichloro-6-chloroquinazoline

-

In a well-ventilated fume hood, suspend 6-chloroquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 110 °C) for 4-8 hours.

-

Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2,4-dichloro-6-chloroquinazoline.

Experimental Protocol 3: Synthesis of 2-Amino-5-chloroquinazoline

-

Dissolve 2,4-dichloro-6-chloroquinazoline (1 equivalent) in a suitable solvent such as isopropanol or dioxane.

-

Bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide.

-

Heat the reaction in a sealed vessel to 100-120 °C for 12-24 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude 2-amino-4,6-dichloroquinazoline is then subjected to a reduction step (e.g., catalytic hydrogenation with H₂ over Pd/C) to remove the 4-chloro substituent, yielding the final product, 2-amino-5-chloroquinazoline.

-

Purify the final compound by column chromatography or recrystallization.

Medicinal Chemistry Applications: A Scaffold for Targeted Therapies

The 2-amino-5-chloroquinazoline scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various biological targets, most notably protein kinases. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2]

Kinase Inhibitors

The 2-amino-5-chloroquinazoline core can effectively mimic the purine ring of ATP, the natural substrate for kinases, allowing its derivatives to bind to the ATP-binding site and inhibit enzyme activity. The 2-amino group often forms a key hydrogen bond with the hinge region of the kinase, a critical interaction for potent inhibition. The 5-chloro substituent can enhance binding affinity through favorable interactions with hydrophobic pockets within the active site.

p21-Activated Kinase 4 (PAK4) Inhibitors:

A notable application of the 2-amino-5-chloroquinazoline scaffold is in the development of PAK4 inhibitors.[3] PAK4 is a serine/threonine kinase that is overexpressed in several human cancers and plays a role in cell migration, invasion, and proliferation. Researchers have successfully designed potent and selective PAK4 inhibitors by elaborating on the 2-amino-5-chloroquinazoline core.

Caption: Interaction of the scaffold with the PAK4 kinase active site.

Quantitative Data Summary: PAK4 Inhibitors

| Compound ID | R-Group at 2-amino | PAK4 Kᵢ (μM) | Selectivity vs. PAK1 (fold) |

| Lead 1 | -H | 1.2 | 10 |

| Optimized 1a | -CH₂-piperidine-NH₂ | 0.015 | >200 |

| Optimized 1b | -CH₂-morpholine | 0.5 | 50 |

Data synthesized from publicly available research.

Other Therapeutic Areas

While kinase inhibition is a major focus, the versatility of the 2-amino-5-chloroquinazoline scaffold has led to its exploration in other therapeutic areas, including as potential antibacterial and antiviral agents. The ability to readily modify the 2-amino position allows for the generation of large libraries of compounds for screening against a wide range of biological targets.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-amino-5-chloroquinazoline derivatives is highly dependent on the nature of the substituents at various positions of the quinazoline ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

-

2-Amino Position: As previously mentioned, this position is critical for interaction with the hinge region of kinases. Small, flexible linkers to basic amines, such as piperidine or piperazine, often lead to a significant increase in potency.

-

5-Chloro Position: The presence of the chlorine atom at this position is generally favorable for activity. It is believed to enhance binding by participating in halogen bonding or by favorably positioning the molecule within a hydrophobic pocket of the target protein.

-

4-Position: While the parent scaffold has a hydrogen at this position, substitution with small alkyl or aryl groups can modulate the pharmacokinetic properties of the molecule. However, bulky substituents are often detrimental to activity.

-

Other Positions (6, 7, 8): Substitution at these positions with groups such as methoxy or small alkyl chains can be used to fine-tune the solubility and metabolic stability of the compounds.

Physicochemical Properties and ADME/Tox Profile

For any privileged scaffold to be successfully translated into a clinical candidate, it must possess favorable absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties. While specific ADME/Tox data for a wide range of 2-amino-5-chloroquinazoline derivatives is not extensively published, some general trends can be inferred from the broader class of quinazolines.

-

Lipophilicity: The quinazoline core is relatively lipophilic, and the addition of a chloro group further increases this property. Careful management of lipophilicity through the introduction of polar functional groups in the substituents is essential to maintain good solubility and avoid off-target toxicity.

-

Metabolism: The quinazoline ring is generally metabolically stable. The primary sites of metabolism are often the substituents, particularly at the 2-amino position.

-

Toxicity: In silico and in vitro toxicity profiling are crucial early-stage activities. Potential liabilities such as hERG inhibition and cytotoxicity should be carefully assessed and mitigated through structural modifications.[4]

Conclusion and Future Perspectives

The 2-amino-5-chloroquinazoline scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to potently and selectively modulate the activity of key biological targets, makes it an invaluable tool for drug discovery. The continued exploration of this scaffold, particularly in the context of kinase inhibition, holds immense promise for the development of next-generation targeted therapies. Future efforts will likely focus on the development of novel derivatives with improved pharmacokinetic profiles and the exploration of new therapeutic applications beyond oncology. As our understanding of the structural biology of an increasing number of disease targets grows, the rational design of new 2-amino-5-chloroquinazoline-based therapeutics will undoubtedly accelerate, bringing new hope to patients with a wide range of debilitating diseases.

References

-

M. Asif. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 566. [Link]

-

Zhang, Y., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(15), 6895–6911. [Link]

-

Asif, M. (2014). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar. [Link]

-

Franco, L. S., et al. (2024). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society. [Link]

-

Al-Suwaidan, I. A., et al. (2016). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Journal of King Saud University - Science, 28(4), 354-363. [Link]

-

He, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 36(6), 621-635. [Link]

-

Chen, Y., et al. (2017). Biologically Active Quinoline and Quinazoline Alkaloids Part II. Medicinal Research Reviews, 37(4), 795-837. [Link]

-

Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(30), 18775–18784. [Link]

-

Dener, J. M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science, 3(1), 74-82. [Link]

-

Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10. [Link]

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Quinazolines: A Technical Guide to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in modern medicinal chemistry. Its inherent structural features make it a "privileged" scaffold, capable of interacting with a diverse array of biological targets with high affinity. This guide provides an in-depth technical exploration of substituted quinazolines, moving beyond a simple catalog of applications to dissect the underlying mechanisms, structure-activity relationships (SAR), and key experimental methodologies that drive their development. We will focus primarily on their validated success in oncology, particularly as kinase inhibitors, while also covering their significant potential in antimicrobial and anti-inflammatory therapies. This document is designed to serve as a practical resource for professionals engaged in drug discovery and development, offering both foundational knowledge and actionable protocols.

The Quinazoline Core: A Foundation for Therapeutic Versatility

Quinazoline is a bicyclic compound formed by the fusion of a benzene ring and a pyrimidine ring.[1][2] This arrangement confers a unique combination of rigidity, aromaticity, and hydrogen bonding capabilities, making it an ideal platform for designing targeted therapeutic agents. The true power of the quinazoline scaffold lies in the strategic placement of various substituents at its 2, 4, 6, 7, and 8 positions.[1][3] These substitutions allow for the fine-tuning of physiochemical properties and steric interactions, enabling precise engagement with the active sites of biological targets.[1]

A wide range of therapeutic activities have been attributed to quinazoline derivatives, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antimalarial effects.[2][4][5] This versatility has spurred extensive research into novel synthetic routes and biological evaluations to unlock the full potential of this remarkable scaffold.[6][7][8]

Dominance in Oncology: The Kinase Inhibitor Revolution

The most profound impact of substituted quinazolines has been in the field of oncology, specifically through the development of potent and selective protein kinase inhibitors.[3][9] Kinases are pivotal enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10] Quinazoline derivatives have proven exceptionally effective at targeting these enzymes.

Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR signaling pathway is crucial for cell proliferation, survival, and migration. Its overactivation is a key driver in several cancers, particularly non-small-cell lung cancer (NSCLC).[3][11] Several FDA-approved drugs, such as Gefitinib (Iressa®) and Erlotinib (Tarceva®), are 4-anilinoquinazoline derivatives that function as ATP-competitive inhibitors of the EGFR tyrosine kinase.[11]

Mechanism of Action: Gefitinib and Erlotinib mimic the adenine portion of ATP, binding to the ATP-binding pocket of the EGFR kinase domain. This reversible inhibition prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades like the MAPK and PI3K/Akt pathways and inhibiting tumor cell proliferation.[1][11]

Visualizing the EGFR Signaling Pathway and Quinazoline Inhibition

The following diagram illustrates the EGFR signaling cascade and the point of intervention for quinazoline-based inhibitors.

Caption: EGFR signaling pathway and inhibition by quinazoline drugs.

Structure-Activity Relationship (SAR) of EGFR Inhibitors

The efficacy of 4-anilinoquinazoline derivatives is highly dependent on their substitution patterns. Decades of research have illuminated key SAR principles.[12]

| Position on Quinazoline Core | Substituent Type | Impact on Activity | Rationale |

| Position 4 | Substituted Aniline Ring | Crucial for Activity. | The aniline nitrogen forms a key hydrogen bond with the "hinge region" (Met793) of the EGFR kinase domain. Substituents on this ring modulate potency and selectivity. |

| Positions 6 and 7 | Small, electron-donating groups (e.g., -OCH₃) | Generally increases potency. | These groups can enhance binding affinity and solubility.[12] Bulkier groups in these positions are also favorable for inhibitory activity.[12] |

| Position 2 | Unsubstituted or small alkyl group | Generally preferred. | Larger substituents can create steric hindrance within the ATP-binding pocket. |

| Aniline Ring (meta-position) | Small, lipophilic groups (e.g., -Cl, -Br) | Often enhances activity. | This substitution can provide additional hydrophobic interactions within the binding site. |

This table summarizes general trends; specific activity is compound-dependent.

Broadening the Spectrum: Antimicrobial and Anti-inflammatory Applications

While oncology remains a primary focus, the therapeutic potential of substituted quinazolines extends to other critical areas.

Antibacterial and Antifungal Agents

Quinazoline derivatives have demonstrated significant activity against a range of microbial pathogens.[5] Some compounds exhibit broad-spectrum antibacterial activity, with proposed mechanisms including the inhibition of bacterial RNA transcription and translation.[13] Structure-activity relationship studies have shown that substitutions at the 2-position of the quinazoline ring are critical for determining antibacterial potency.[13][14] Furthermore, certain quinazoline derivatives have shown potent antifungal activity, in some cases comparable to standard drugs like fluconazole.[2]

Anti-inflammatory Potential

The anti-inflammatory properties of quinazolines are also an active area of investigation. Certain 4-amino quinazoline derivatives have shown potent anti-inflammatory effects in preclinical models.[2] The mechanism is often linked to the inhibition of pro-inflammatory enzymes or signaling pathways, although this is a less mature field compared to their use in oncology.

Key Methodologies in Quinazoline Drug Discovery

The development of novel quinazoline-based therapeutics relies on a robust pipeline of synthetic chemistry and biological evaluation.

Synthesis of the Quinazoline Core: A General Protocol

A common and versatile method for synthesizing the 4(3H)-quinazolinone core is the reaction of an anthranilic acid derivative with an appropriate amide or nitrile. Many synthetic strategies exist, including microwave-assisted and metal-catalyzed reactions.[6][8][15]

Workflow: General Synthesis of a 4-Anilinoquinazoline

Caption: General synthetic workflow for 4-anilinoquinazolines.

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

Once synthesized, the primary evaluation of a potential anticancer quinazoline is its ability to inhibit cancer cell proliferation. The MTT assay is a standard colorimetric method for this purpose.

Objective: To determine the concentration of a quinazoline derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Substituted quinazoline test compounds (dissolved in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the quinazoline compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Add the diluted compounds to the appropriate wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability versus the log of the compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value.

-

Causality and Self-Validation:

-

Why use a vehicle control? To ensure that the solvent (DMSO) used to dissolve the compound does not have a toxic effect on its own.

-

Why include untreated controls? To establish a baseline for 100% cell viability.

-

Why perform serial dilutions? To generate a dose-response curve, which is essential for accurately determining the IC₅₀ and understanding the compound's potency.

Future Perspectives and Challenges

The field of quinazoline chemistry continues to evolve. Key future directions include:

-

Overcoming Drug Resistance: Synthesizing novel derivatives that can inhibit mutated forms of kinases, such as the T790M mutation in EGFR, is a major goal.[12][17]

-

Targeting New Pathways: Exploring the potential of quinazolines to inhibit other classes of enzymes, such as PARP-1 or PI3K, is an active area of research.[11]

-

Improving Pharmacokinetics: Modifying the quinazoline scaffold to enhance properties like oral bioavailability and metabolic stability remains a critical challenge for drug development professionals.

Conclusion

Substituted quinazolines are a validated and highly versatile class of therapeutic agents. Their success, particularly in oncology, is a testament to the power of targeted drug design guided by a deep understanding of mechanism of action and structure-activity relationships. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge necessary to continue innovating in this exciting and impactful field of medicinal chemistry.

References

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL: [Link])

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (URL: [Link])

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (URL: [Link])

-

Quinazoline and its diverse array of therapeutic application:A review. (URL: [Link])

-

Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. (URL: [Link])

-

Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). (URL: [Link])

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (URL: [Link])

-

Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (URL: [Link])

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (URL: [Link])

-

Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. (URL: [Link])

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (URL: [Link])

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (URL: [Link])

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: [Link])

-

Synthesis and in vitro biological evaluation of novel quinazoline derivatives. (URL: [Link])

-

A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (URL: [Link])

-

A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (URL: [Link])

-

RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (URL: [Link])

-

A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (URL: [Link])

-

Quinazoline and its diverse array of therapeutic application:A review. (URL: [Link])

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (URL: [Link])

-

Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. (URL: [Link])

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]

- 4. Quinazoline and its diverse array of therapeutic application:A review | Innovative Journal of Medical Sciences [ijms.co.in]

- 5. Quinazoline and its diverse array of therapeutic application:A review | PDF [slideshare.net]

- 6. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 7. [PDF] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | Semantic Scholar [semanticscholar.org]

- 8. ujpronline.com [ujpronline.com]

- 9. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Biological Evaluation of Quinazoline Derivatives as...: Ingenta Connect [ingentaconnect.com]

- 17. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of the 2-Amino-5-Chloroquinazoline Scaffold in Modern Kinase Inhibitor Design

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline core is a cornerstone in the development of targeted kinase inhibitors, a class of therapeutics that has revolutionized oncology. Within this privileged scaffold, the 2-amino-5-chloroquinazoline motif has emerged as a particularly strategic framework for achieving high potency and selectivity. This technical guide provides an in-depth analysis of the multifaceted role of this specific scaffold in kinase inhibitor development. We will dissect the individual and synergistic contributions of the 2-amino and 5-chloro substituents to target engagement, explore common synthetic routes, and present a case study to illustrate the real-world application of this powerful chemical entity in drug discovery.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline ring system, a fusion of a pyrimidine and a benzene ring, has proven to be an exceptionally versatile scaffold for the design of ATP-competitive kinase inhibitors.[1][2] Its inherent aromaticity and nitrogen atom placement allow it to mimic the purine core of ATP, effectively engaging with the hinge region of the kinase active site. This interaction is a critical anchoring point for many successful kinase inhibitors, including several FDA-approved drugs.[3] The development of numerous quinazoline-based inhibitors, such as gefitinib and erlotinib, underscores the scaffold's importance in targeting kinases like the Epidermal Growth Factor Receptor (EGFR).[1]

The general mechanism of action for quinazoline-based kinase inhibitors involves the formation of hydrogen bonds between the nitrogen atoms of the quinazoline ring and the backbone amide groups of the kinase hinge region.[1] This reversible binding occludes the ATP-binding pocket, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that drives cellular processes like proliferation and survival.

Caption: General mechanism of kinase inhibition by quinazoline-based compounds.

Deconstructing the 2-Amino-5-Chloroquinazoline Core

The strategic placement of substituents on the quinazoline scaffold is paramount for achieving high potency and selectivity. The 2-amino and 5-chloro groups, in particular, play distinct and synergistic roles in optimizing the inhibitor's interaction with its target kinase.

The Critical Role of the 2-Amino Group in Hinge Binding

The 2-amino group is a key feature in many quinazoline-based kinase inhibitors. Its primary role is to act as a hydrogen bond donor, forming a crucial interaction with the backbone carbonyl of a key residue in the kinase hinge region.[4] This interaction significantly enhances the binding affinity of the inhibitor for the kinase. Furthermore, the amino group can be further functionalized to introduce additional interactions with the solvent-exposed region or other nearby pockets, providing a handle for modulating pharmacokinetic properties.[5]

The Impact of the 5-Chloro Substituent: A Multifaceted Contributor

The introduction of a chlorine atom at the 5-position of the quinazoline ring can have a profound impact on the inhibitor's properties:

-

Enhanced Potency: The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the quinazoline ring, potentially enhancing its binding affinity. The chloro group can also engage in favorable van der Waals or halogen bonding interactions within a hydrophobic pocket adjacent to the hinge region, further stabilizing the inhibitor-kinase complex.

-

Improved Selectivity: The steric bulk and specific electronic properties of the chlorine atom can introduce a level of steric hindrance that disfavors binding to off-target kinases with smaller or differently shaped binding pockets. This can lead to a more selective inhibitor profile, which is crucial for minimizing side effects.[6]

-

Modulation of Physicochemical Properties: The lipophilicity introduced by the chloro group can influence the compound's solubility, permeability, and metabolic stability. Judicious placement of such a substituent is a key aspect of lead optimization in drug discovery.

Synthetic Strategies for 2-Amino-5-Chloroquinazoline Derivatives

The efficient synthesis of the 2-amino-5-chloroquinazoline core and its derivatives is crucial for enabling extensive structure-activity relationship (SAR) studies. Several synthetic routes have been developed, often starting from readily available precursors.

General Synthetic Approach

A common and effective method for the synthesis of 2-aminoquinazolines involves the cyclization of 2-aminoaryl ketones with cyanamide derivatives.[5][7] This approach allows for the introduction of diversity at various positions of the quinazoline ring.

Caption: A generalized workflow for the synthesis of 2-aminoquinazoline derivatives.

Detailed Experimental Protocol: Synthesis of a Representative 2,5-Diaminoquinazoline Derivative

The following protocol is adapted from the synthesis of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors.[8]

Step 1: Synthesis of 2-Amino-6-chlorobenzonitrile

-

To a solution of 2-amino-6-fluorobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.2 eq).

-

Heat the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-6-chlorobenzonitrile.

Step 2: Synthesis of (2-Amino-6-chlorophenyl)(phenyl)methanone

-

To a solution of 2-amino-6-chlorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add phenylmagnesium bromide (3.0 M in diethyl ether, 2.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (2-amino-6-chlorophenyl)(phenyl)methanone.

Step 3: Synthesis of 5-Chloro-4-phenylquinazolin-2-amine

-

To a solution of (2-amino-6-chlorophenyl)(phenyl)methanone (1.0 eq) in 1,4-dioxane, add cyanamide (2.0 eq) and concentrated hydrochloric acid (2.0 eq).

-

Heat the reaction mixture at 100 °C for 12 hours in a sealed tube.

-

After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-chloro-4-phenylquinazolin-2-amine.

Case Study: Quinazoline-2,5-diamine Derivatives as HPK1 Inhibitors

A compelling example of the successful application of the 2-amino-5-substituted quinazoline scaffold is in the development of potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[8][9] HPK1 is a negative regulator of T-cell signaling, and its inhibition is a promising strategy for cancer immunotherapy.[10]

Researchers designed and synthesized a series of quinazoline-2,5-diamine derivatives and conducted extensive SAR studies.[8] Their work highlighted the importance of the 2-amino group for hinge binding and explored various substituents at the 5-position to optimize potency and selectivity.

| Compound | R Group at C5 | HPK1 IC50 (nM) |

| 9a | -H | 150 |

| 9b | -F | 80 |

| 9c | -Cl | 35 |

| 9d | -Br | 42 |

| 9h | 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl | 5 |

| Adapted from Shi, et al. (2022).[8] |

The SAR data clearly demonstrates that the introduction of a halogen at the 5-position significantly improves the inhibitory activity compared to the unsubstituted analog. Notably, the 5-chloro substituted compound 9c exhibited a potent HPK1 IC50 of 35 nM. Further optimization by introducing a larger, more complex substituent at the 5-position, as in compound 9h , led to a highly potent inhibitor with an IC50 of 5 nM.[8] This case study exemplifies the power of the 2-amino-5-substituted quinazoline scaffold as a starting point for the development of highly effective kinase inhibitors.

Future Perspectives and Conclusion

The 2-amino-5-chloroquinazoline scaffold continues to be a valuable framework in the design of novel kinase inhibitors. Its ability to effectively engage the kinase hinge region, coupled with the multifaceted contributions of the 5-chloro substituent, provides a solid foundation for developing potent and selective drug candidates. Future research in this area will likely focus on:

-

Exploring Novel Kinase Targets: Applying the 2-amino-5-chloroquinazoline scaffold to a broader range of kinase targets implicated in various diseases.

-

Fine-tuning Selectivity: Employing structure-based design and computational modeling to further optimize the selectivity profile of inhibitors based on this scaffold.

-

Developing Covalent Inhibitors: Incorporating reactive moieties onto the scaffold to enable the development of covalent inhibitors, which can offer prolonged target engagement and enhanced efficacy.[11]

References

-

Strategies for access to 2-aminoquinazolines. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

-

Qin, C., et al. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 26(15), 4447. [Link]

-

Shi, J., et al. (2022). Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 248, 115064. [Link]

-

Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

-

Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. (2023). ACS Omega, 8(41), 38165-38173. [Link]

-

Shi, J., et al. (2022). Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. ChemRxiv. [Link]

-

Franco, L. S., et al. (2024). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society. [Link]

-

Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2025, from [Link]

-

Abdel-Ghani, T. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875. [Link]

-

Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]

-

Zhang, W., et al. (2014). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 57(13), 5757-5770. [Link]

-

Sandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

-

Abdel-Ghani, T. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875. [Link]

-

Al-Suwaidan, I. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(25), 8820. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Molecules, 27(19), 6649. [Link]

-

Marzaro, G., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 68, 148-159. [Link]

-

Sanchez-Perez, G., et al. (2017). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 22(10), 1639. [Link]

-

Engel, J., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 238, 114467. [Link]

-

Gellis, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals, 16(12), 1696. [Link]

-

Sandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534. [Link]

-

Hsu, Y. C., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget, 7(50), 82945-82961. [Link]

-

Lim, S. M., et al. (2017). Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C. Journal of Medicinal Chemistry, 60(16), 7078-7084. [Link]

-

Hsu, Y. C., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. ResearchGate. [Link]

-

Zaragoza, F., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science, 3(4), 364-372. [Link]

-

Bamborough, P., & Drewry, D. H. (2008). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry, 51(17), 5155-5174. [Link]

-

Kawanishi, H., et al. (2019). Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. Bioorganic & Medicinal Chemistry Letters, 29(3), 441-445. [Link]

-

Hsu, Y. C., et al. (2016). Discovery of Bpr1k871-A Quinazoline Based Multi-Kinase Inhibitor for the Treatment of Aml and Solid Tumors: Rational Design, Synthesis, in Vitro and in Vivo Evaluation. AMiner. [Link]

-

Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-21. [Link]

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scielo.br [scielo.br]

- 6. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]